
Methyl 3-(2-fluorophenyl)propanoate
Overview
Description
Methyl 3-(2-fluorophenyl)propanoate is an ester derivative featuring a fluorinated aromatic ring at the ortho position of the phenyl group. Such esters are often utilized as intermediates in pharmaceutical synthesis or as aroma-active compounds in food chemistry due to their volatility and stability . The fluorine atom at the ortho position may influence electronic properties, solubility, and biological activity compared to other substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-fluorophenyl)propanoate can be synthesized through several methods. One common method involves the hydrogenation of 2-fluorocinnamic acid in the presence of palladium on activated charcoal in a methanol and ethyl acetate solution. The reaction is carried out under a hydrogen atmosphere at 50 psi until the uptake of hydrogen ceases. The resulting product is then treated with diazomethane in diethyl ether to yield the methyl ester .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The purification process often involves column chromatography on silica gel using a hexane and ethyl acetate mixture .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-fluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(2-fluorophenyl)propanoic acid.
Reduction: 3-(2-fluorophenyl)propanol.
Substitution: Various substituted phenylpropanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of methyl 3-(2-fluorophenyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to certain targets due to its electronegativity and ability to form hydrogen bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Ortho-Substituted Derivatives
- Methyl 3-(2-Nitrophenyl)propanoate (40): Yield: 76% (synthesis via esterification). Physical Properties: Yellow solid, m.p. 55–56°C . The nitro group, an electron-withdrawing substituent, increases melting point and may enhance reactivity in electrophilic substitutions.
- Methyl 3-(2-Chlorophenyl)-2-hydroxypropanoate: CAS: 133373-32-5. Application: Pharmaceutical intermediate (e.g., chiral building blocks) . Chlorine’s larger atomic radius compared to fluorine may reduce volatility but improve lipophilicity.
Para-Substituted Derivatives
- Methyl 3-(4-Methylphenyl)propanoate (32): Yield: 84%. Physical Properties: White solid, m.p. 35–36°C . The electron-donating methyl group lowers melting point and may stabilize the aromatic ring against oxidation.
- Methyl 3-(4-Nitrophenyl)propanoate (42): Yield: 80%. Physical Properties: Yellow solid, m.p. 73–74°C . Para-nitro substitution results in higher symmetry and stronger intermolecular forces compared to ortho-nitro analogs.
Hydroxy- and Methoxy-Substituted Derivatives
- Methyl 3-(3-Hydroxy-4-Methoxyphenyl)propanoate: Application: Pharmaceutical intermediate (e.g., synthesis of antioxidants or anti-inflammatory agents). Physical Properties: Off-white solid, with hydrogen bonding from the hydroxyl group increasing solubility in polar solvents .
- Methyl 3-(4,5-Dimethoxy-2-Nitrophenyl)propanoate: Synthesis: Nitration of dimethoxyphenyl precursors (80.9% yield). Use: Intermediate in biomimetic peptide caging strategies .
Biological Activity
Methyl 3-(2-fluorophenyl)propanoate is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.
Chemical Structure and Properties
This compound features a propanoate backbone with a fluorinated phenyl substituent. Its molecular formula is . The presence of the fluorine atom in the phenyl ring enhances lipophilicity and can influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The fluorine atom can enhance binding affinity due to its electronegativity, potentially affecting enzyme kinetics and receptor modulation.
- Hydrogen Bonding : The compound can form hydrogen bonds with biological macromolecules, which may facilitate interactions with specific target sites.
- Hydrophobic Interactions : The fluorophenyl group can engage in hydrophobic interactions, influencing the binding profiles of enzymes or receptors.
Biological Activities
Research has indicated various biological activities associated with this compound:
- Antitumor Activity : Studies have explored its potential as an antitumor agent. For instance, docking studies suggest that it may inhibit certain cancer cell lines by modulating key signaling pathways.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders.
- Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.
Case Studies and Research Findings
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Antitumor Studies : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant inhibitory effects on cell proliferation. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the low micromolar range.
Cell Line IC50 (µM) MCF-7 5.4 A549 6.1 - Enzyme Interaction : Molecular docking experiments indicated that this compound binds effectively to the active site of cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory properties.
- Antimicrobial Evaluation : In vitro studies revealed that the compound exhibited activity against Gram-positive bacteria, including Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Properties
IUPAC Name |
methyl 3-(2-fluorophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXJACUBEJXGIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573154 | |
Record name | Methyl 3-(2-fluorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143654-59-5 | |
Record name | Methyl 3-(2-fluorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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